molecular formula C13H19BrN2OSi B8489196 6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

Cat. No. B8489196
M. Wt: 327.29 g/mol
InChI Key: RPTUTKUGFWIUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole is a useful research compound. Its molecular formula is C13H19BrN2OSi and its molecular weight is 327.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

Molecular Formula

C13H19BrN2OSi

Molecular Weight

327.29 g/mol

IUPAC Name

2-[(6-bromoindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-13-8-12(14)5-4-11(13)9-15-16/h4-5,8-9H,6-7,10H2,1-3H3

InChI Key

RPTUTKUGFWIUAQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)Br)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask 6-bromo-1H-indazole (0.70 g, 3.55 mmol) was dissolved in DMF (7.5 ml). The reaction mixture was cooled to 0° C. and sodium hydride (60% dispersion in mineral oil, 172 mg, 4.3 mmol) was added). The reaction mixture was warmed to room temperature and stirred for 30 min then cooled back to 0° C. and SEM-Cl (0.76 ml, 4.28 mmol) was slowly added. After the addition was complete, the ice bath was removed and the reaction mixture was warmed to room temperature. After 1.5 h the reaction was quenched with water and extracted with diethyl ether (2×). The combined organic layers were washed twice with water and once with brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-10% EtOAc) to give 802 mg (69%) of 6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole as a light yellow oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
172 mg
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three

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